2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol, commonly referred to as WHI-P154, is a synthetic quinazoline derivative that has garnered significant interest in scientific research due to its biological activity, particularly as a protein tyrosine kinase inhibitor. [, , ]
WHI-P154 belongs to the class of dimethoxyquinazoline compounds. Its primary role in scientific research is as a tool to investigate and modulate cellular processes involving specific tyrosine kinases, primarily Janus kinase 3 (JAK3) and, to a lesser extent, the epidermal growth factor receptor (EGFR). [, , ]
WHI-P154 is a chemical compound recognized for its role as a selective inhibitor of Janus kinase 3 (JAK3). It is particularly notable for its ability to inhibit various signaling pathways associated with immune responses and cell proliferation. WHI-P154 has been studied extensively in the context of its effects on cytokine signaling, specifically regarding the inhibition of inducible nitric oxide synthase (iNOS) expression and the activation of signal transducer and activator of transcription 1 (STAT1) in immune cells.
WHI-P154 is classified as a small molecule inhibitor, specifically targeting the JAK3 enzyme. Its chemical identity is denoted by the CAS number 211555-04-3. The compound was developed as part of a series of dimethoxyquinazoline derivatives aimed at modulating JAK3 activity, which plays a crucial role in mediating signals from various cytokines involved in immune responses .
The synthesis of WHI-P154 involves several key steps typical for creating quinazoline derivatives. The process begins with the preparation of a suitable precursor compound, followed by the introduction of specific functional groups that enhance its inhibitory properties against JAK3.
The molecular structure of WHI-P154 can be described as follows:
The structure is critical for its function, as specific moieties are responsible for hydrogen bonding interactions with key residues in the JAK3 active site, contributing to its inhibitory activity .
WHI-P154 primarily acts through competitive inhibition of JAK3, preventing the phosphorylation of substrates involved in signaling pathways. The compound has been shown to inhibit:
WHI-P154 exerts its effects by binding to the ATP-binding site of JAK3, inhibiting its kinase activity. This action leads to:
The estimated inhibitory concentration (IC50) for WHI-P154 against JAK3 is approximately 1.8 µM, demonstrating its potency as an inhibitor .
These properties are essential for practical applications in laboratory settings.
WHI-P154 has several notable applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3